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Compound of Interest

Compound Name: 6-Methoxy-1-methyl-1H-indazole

Cat. No.: B1397961 Get Quote

Introduction: Unveiling a Privileged Scaffold in Drug
Discovery
The indazole nucleus, a fusion of benzene and pyrazole rings, represents a "privileged

scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in

crucial hydrogen bonding interactions have cemented its role in the development of potent

therapeutic agents, particularly kinase inhibitors.[1][2] Within this esteemed class of

heterocycles, 6-methoxy-1-methyl-1H-indazole has emerged as a particularly valuable and

versatile building block.

The strategic placement of the methoxy and methyl groups on the indazole core imparts

distinct characteristics that researchers can exploit for sophisticated molecular design. The N1-

methylation prevents tautomerization, offering a single, stable isomer for predictable reactivity.

[3][4] The electron-donating 6-methoxy group not only influences the electronic landscape of

the aromatic ring but also serves as a handle for further functionalization or as a key

pharmacophoric element. This guide provides an in-depth exploration of the synthetic

applications of 6-methoxy-1-methyl-1H-indazole, complete with detailed protocols and

mechanistic insights to empower researchers in their quest for novel molecular entities.

Core Physicochemical Properties
A foundational understanding of the physicochemical properties of 6-methoxy-1-methyl-1H-
indazole is paramount for its effective utilization in synthesis.
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Property Value Reference

CAS Number 1236127-55-1 [5]

Molecular Formula C₉H₁₀N₂O [5]

Molecular Weight 162.19 g/mol [5]

Appearance Off-white to light yellow solid General Knowledge

Solubility

Soluble in most organic

solvents (e.g., DCM, THF,

DMF)

General Knowledge

Key Synthetic Transformations and Protocols
The reactivity of the 6-methoxy-1-methyl-1H-indazole scaffold can be strategically harnessed

at several key positions. The following sections detail common and impactful synthetic

transformations, providing both the rationale behind the methodology and step-by-step

protocols.

C3-Position Functionalization: A Gateway to Diverse
Scaffolds
The C3 position of the indazole ring is a primary site for introducing molecular diversity.

Halogenation at this position transforms the inert C-H bond into a versatile handle for a wide

array of cross-coupling reactions.[5]

Causality and Experimental Choice: Iodination at the C3 position is a crucial first step for many

subsequent cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-

Hartwig aminations. The carbon-iodine bond is the most reactive of the halogens in palladium-

catalyzed oxidative addition.[6] The use of N-Iodosuccinimide (NIS) provides a reliable and

relatively mild method for this transformation. The reaction is typically performed in a polar

aprotic solvent like DMF to ensure solubility of the starting material and reagents.
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Caption: Workflow for C3-Iodination.

Detailed Protocol:
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To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-methoxy-
1-methyl-1H-indazole (1.0 eq.).

Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M).

Add N-Iodosuccinimide (NIS) (1.2 eq.) portion-wise to the stirred solution at room

temperature.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by

TLC or LC-MS.

Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium

thiosulfate (Na₂S₂O₃) to quench any remaining NIS.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to yield the desired 3-iodo-6-methoxy-1-methyl-1H-indazole.

Palladium-Catalyzed Cross-Coupling Reactions
With the 3-iodo derivative in hand, a plethora of palladium-catalyzed cross-coupling reactions

can be employed to forge new carbon-carbon and carbon-nitrogen bonds, which are

fundamental transformations in drug synthesis.[7]

Causality and Experimental Choice: The Suzuki-Miyaura coupling is a robust and widely used

method for forming biaryl structures.[8][9] The choice of a palladium catalyst with a phosphine

ligand, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is crucial for facilitating the catalytic cycle. A base,

typically an aqueous solution of a carbonate like K₂CO₃ or Cs₂CO₃, is required to activate the

boronic acid for transmetalation.[2] A mixture of an organic solvent (e.g., 1,4-dioxane or DME)

and water is commonly used to ensure the solubility of both the organic and inorganic

reagents.
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Caption: Key components of a Suzuki-Miyaura coupling reaction.

Detailed Protocol:

In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine 3-iodo-6-methoxy-1-
methyl-1H-indazole (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and a

base such as potassium carbonate (K₂CO₃) (2.0 eq.).

Add the palladium catalyst, for example, [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
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Seal the vessel and heat the reaction mixture to 80-100 °C for 4-12 hours, with stirring.

Monitor the reaction's progress by TLC or LC-MS.

After completion, cool the reaction to room temperature and dilute with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo.

Purify the residue by flash column chromatography on silica gel to obtain the desired 3-aryl-

6-methoxy-1-methyl-1H-indazole.

Causality and Experimental Choice: The Buchwald-Hartwig amination is a powerful tool for

constructing C-N bonds, which are ubiquitous in pharmaceuticals.[10][11] This reaction

requires a palladium catalyst, a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos),

and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or potassium carbonate).[12]

[13] The choice of ligand is critical to promote the reductive elimination step and prevent side

reactions. Anhydrous, aprotic solvents like toluene or dioxane are essential to avoid quenching

the strong base and interfering with the catalytic cycle.

Detailed Protocol:

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst

(e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base

(e.g., sodium tert-butoxide, 1.4 eq.).

Add 3-iodo-6-methoxy-1-methyl-1H-indazole (1.0 eq.) and the desired primary or

secondary amine (1.2 eq.).

Add anhydrous, degassed toluene or dioxane.

Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of

Celite® to remove inorganic salts.

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

3-amino-6-methoxy-1-methyl-1H-indazole derivative.

C-H Functionalization: The Modern Frontier
Direct C-H functionalization offers a more atom-economical and efficient approach to modifying

the indazole core by avoiding the need for pre-functionalization (e.g., halogenation).

Causality and Experimental Choice: The methoxy group at the C6 position can act as a

directing metalation group (DMG), facilitating the deprotonation of the adjacent C7 position by a

strong organolithium base.[1][14][15] The lone pairs on the methoxy oxygen coordinate to the

lithium ion, bringing the base into proximity with the C7 proton and increasing its kinetic acidity.

The resulting aryllithium intermediate can then be trapped with various electrophiles. This

method provides excellent regioselectivity for C7 functionalization. The reaction must be

conducted at low temperatures in an anhydrous ethereal solvent like THF to prevent side

reactions and decomposition of the organolithium species.
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Caption: Workflow for Directed Ortho-Metalation at C7.

Detailed Protocol:

Dissolve 6-methoxy-1-methyl-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) in

an oven-dried, three-necked flask under an inert atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of n-butyllithium or sec-butyllithium (1.1 eq.) dropwise via syringe.
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Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

Add a solution of the desired electrophile (e.g., DMF for formylation, I₂ for iodination) (1.2

eq.) in anhydrous THF dropwise at -78 °C.

Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room

temperature.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄,

and concentrate.

Purify the crude product by column chromatography to yield the C7-functionalized indazole.

Conclusion and Future Outlook
6-Methoxy-1-methyl-1H-indazole is a powerful and versatile building block for the synthesis of

complex, biologically active molecules. Its predictable reactivity, coupled with the directing

influence of the methoxy group, allows for the selective functionalization of the indazole core at

key positions. The protocols outlined in this guide for C3-functionalization, palladium-catalyzed

cross-coupling, and C-H activation provide a robust toolkit for researchers in drug discovery

and organic synthesis. As the demand for novel kinase inhibitors and other targeted therapies

continues to grow, the strategic application of this privileged scaffold will undoubtedly play a

pivotal role in the development of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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